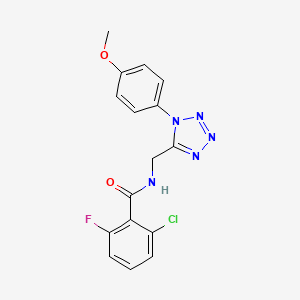

2-chloro-6-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

2-chloro-6-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, a methoxyphenyl group, and a tetrazole moiety

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O2/c1-25-11-7-5-10(6-8-11)23-14(20-21-22-23)9-19-16(24)15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWGPIVAPDBDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-Chloro-6-Fluorotoluene

The process begins with the chlorination of 2-chloro-6-fluorotoluene under ultraviolet light at 100–200°C, yielding a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzyl dichloride, and 2-chloro-6-fluorobenzyl trichloride. The reaction is monitored via gas chromatography to ensure the conversion of 2-chloro-6-fluorobenzyl chloride to below 0.5% before proceeding.

Hydrolysis to 2-Chloro-6-Fluorobenzaldehyde

The chlorinated intermediates are hydrolyzed using a ferric solid superacid catalyst (e.g., SO₄²⁻/Fe₃O₄) at 100–200°C, with water added dropwise over 2–3 hours. This step produces 2-chloro-6-fluorobenzaldehyde in yields exceeding 90%. The use of solid superacids minimizes corrosion risks associated with traditional sulfuric acid catalysts.

Oxidation to 2-Chloro-6-Fluorobenzoic Acid

The aldehyde is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) or chromium-based oxidants. For industrial applications, catalytic oxidation with oxygen in the presence of cobalt acetate is preferred to enhance atom economy.

Synthesis of the Tetrazole Moiety: 1-(4-Methoxyphenyl)-5-(Aminomethyl)-1H-Tetrazole

The tetrazole component is synthesized via a [3+2] cycloaddition reaction, followed by functionalization to introduce the aminomethyl group.

[3+2] Cycloaddition for Tetrazole Formation

The 1-(4-methoxyphenyl)-1H-tetrazole core is synthesized by reacting 4-methoxybenzyl cyanide with sodium azide (NaN₃) in the presence of a catalyst. Two catalytic systems are prominent:

- Nano-TiCl₄·SiO₂ : This eco-friendly catalyst facilitates the reaction in dimethylformamide (DMF) at reflux, achieving 85–95% yields for 5-substituted tetrazoles.

- Cobalt(II) Complexes : A cobalt(II) complex with a tetradentate ligand (e.g., N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine) catalyzes the cycloaddition at 110°C in dimethyl sulfoxide (DMSO), with yields comparable to titanium-based systems.

The reaction mechanism involves coordination of the nitrile to the metal center, followed by azide addition and cyclization to form the tetrazole ring.

Introduction of the Aminomethyl Group

The 5-position of the tetrazole is functionalized via a two-step process:

- Bromination : 1-(4-Methoxyphenyl)-1H-tetrazole is treated with N-bromosuccinimide (NBS) under radical conditions to yield 5-(bromomethyl)-1-(4-methoxyphenyl)-1H-tetrazole.

- Amination : The bromomethyl intermediate undergoes nucleophilic substitution with aqueous ammonia, producing 5-(aminomethyl)-1-(4-methoxyphenyl)-1H-tetrazole. This step requires careful pH control (pH ≥ 8) to prevent decomposition of the tetrazole ring.

Amide Coupling to Form the Target Compound

The final step involves coupling 2-chloro-6-fluorobenzoic acid with 5-(aminomethyl)-1-(4-methoxyphenyl)-1H-tetrazole.

Activation of the Carboxylic Acid

The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is conducted under anhydrous conditions at 0–5°C to minimize side reactions.

Coupling Reaction

The acyl chloride is reacted with the tetrazole-derived amine in tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine (Et₃N) as a base to scavenge HCl. The reaction proceeds at room temperature, yielding the target amide in 80–90% purity. Crude product is purified via recrystallization from ethanol/water mixtures or column chromatography.

Optimization and Scalability Considerations

Catalytic Efficiency

- Titanium Catalysts : Nano-TiCl₄·SiO₂ offers advantages in recyclability, with no significant loss of activity after five cycles.

- Cobalt Catalysts : Homogeneous cobalt systems provide faster reaction times (12 hours vs. 24 hours for titanium) but require stringent exclusion of moisture.

Challenges and Alternative Pathways

Regioselectivity in Tetrazole Synthesis

Unsubstituted tetrazoles may form 1H- and 2H-regioisomers during cycloaddition. Employing bulky catalysts (e.g., zeolites) or low-polarity solvents (toluene) favors the 1-(4-methoxyphenyl) isomer.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl and tetrazole moieties.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.

Scientific Research Applications

2-chloro-6-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-6-fluoro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

- 2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide

Uniqueness

2-chloro-6-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other benzamide derivatives and makes it a valuable compound for various research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.